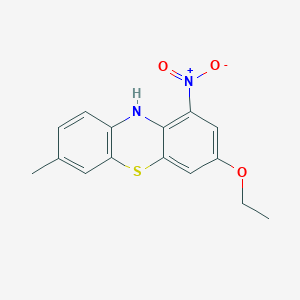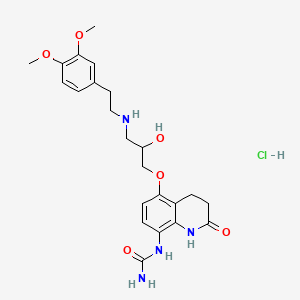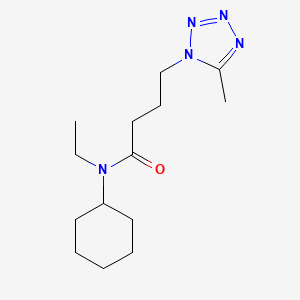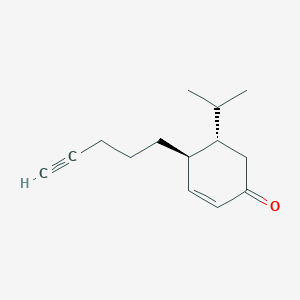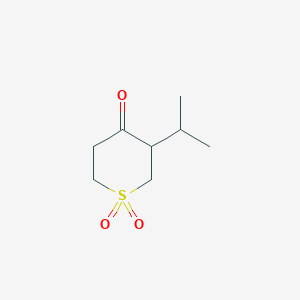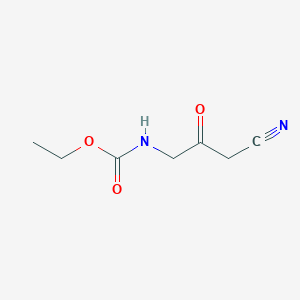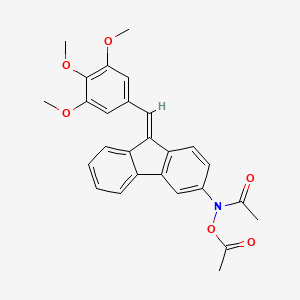
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group linked to a trimethoxybenzylidene moiety through a hydroxylamine linkage, with acetyl groups attached to the nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Intermediate: The fluorenyl group is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Introduction of the Trimethoxybenzylidene Group: The trimethoxybenzylidene moiety is introduced via a condensation reaction with the fluorenyl intermediate.
Acetylation: The final step involves the acetylation of the hydroxylamine group using acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield deacetylated or partially reduced products.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Wissenschaftliche Forschungsanwendungen
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activities.
Modulating Signal Transduction: Affecting cellular signaling pathways.
Interacting with DNA/RNA: Influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,O-Diacetyltyramine: Shares structural similarities but differs in the aromatic moiety.
N,O-Diacetyl-N-(9-fluorenyl)hydroxylamine: Lacks the trimethoxybenzylidene group.
Uniqueness
N,O-Diacetyl-N-(9-(3,4,5-trimethoxybenzylidene)fluoren-3-yl)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
74279-52-0 |
|---|---|
Molekularformel |
C27H25NO6 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
[acetyl-[(9E)-9-[(3,4,5-trimethoxyphenyl)methylidene]fluoren-3-yl]amino] acetate |
InChI |
InChI=1S/C27H25NO6/c1-16(29)28(34-17(2)30)19-10-11-22-23(20-8-6-7-9-21(20)24(22)15-19)12-18-13-25(31-3)27(33-5)26(14-18)32-4/h6-15H,1-5H3/b23-12+ |
InChI-Schlüssel |
FQFQQGXNMHLVLI-FSJBWODESA-N |
Isomerische SMILES |
CC(=O)N(C1=CC2=C(C=C1)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CC=C42)OC(=O)C |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C42)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


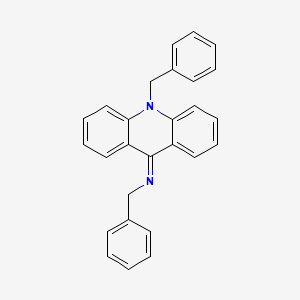
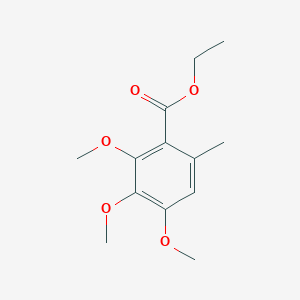
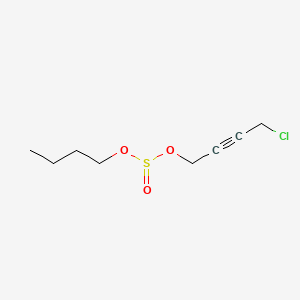
![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
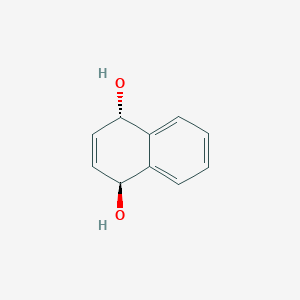

![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
